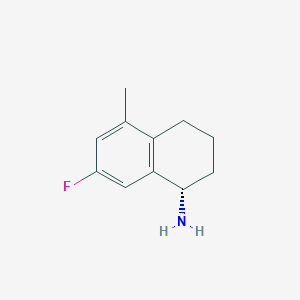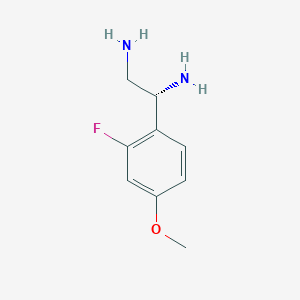
N-Cyclohexyl-3-hydroxy-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-3-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is characterized by a benzamide structure with a cyclohexyl group and a hydroxyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-hydroxy-N-methylbenzamide typically involves the reaction of 3-hydroxybenzoic acid with cyclohexylamine and N,N-diisopropylethylamine in the presence of a coupling reagent such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) . The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
N-Cyclohexyl-3-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4), and halogenating agents like thionyl chloride (SOCl2) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-oxo-N-cyclohexyl-N-methylbenzamide, while reduction of the amide group can produce N-cyclohexyl-3-hydroxy-N-methylamine .
科学的研究の応用
N-Cyclohexyl-3-hydroxy-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of N-Cyclohexyl-3-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding to target proteins and enzymes, potentially modulating their activity. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
N-Cyclohexyl-3-hydroxy-4-methoxybenzamide: Similar structure with an additional methoxy group on the benzene ring.
N-Cyclohexyl-3-methylbenzamide: Lacks the hydroxyl group, resulting in different chemical properties.
Uniqueness
N-Cyclohexyl-3-hydroxy-N-methylbenzamide is unique due to the presence of both a hydroxyl group and a cyclohexyl group, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
特性
分子式 |
C14H19NO2 |
|---|---|
分子量 |
233.31 g/mol |
IUPAC名 |
N-cyclohexyl-3-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-15(12-7-3-2-4-8-12)14(17)11-6-5-9-13(16)10-11/h5-6,9-10,12,16H,2-4,7-8H2,1H3 |
InChIキー |
VDDMBZPZLZRQAM-UHFFFAOYSA-N |
正規SMILES |
CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Tert-butyl) 3-ethyl 7-oxa-1-azaspiro[4.4]nonane-1,3-dicarboxylate](/img/structure/B13043713.png)




![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)
![Acetamide, n-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]-](/img/structure/B13043744.png)



